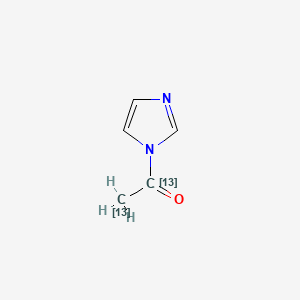
1-Acetylimidazole-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetylimidazole-13C2 is a stable isotope-labeled compound with the molecular formula C3^13C2H6N2O and a molecular weight of 112.1 g/mol . This compound is a derivative of imidazole, where the acetyl group is attached to the nitrogen atom of the imidazole ring. The stable isotope labeling with carbon-13 makes it particularly useful in various scientific research applications, including tracer studies and metabolic research.
準備方法
1-Acetylimidazole-13C2 can be synthesized through several synthetic routes. One common method involves the acetylation of imidazole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization or chromatography.
For industrial production, the process may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of stable isotope-labeled precursors is essential to incorporate the carbon-13 isotopes into the final product .
化学反応の分析
1-Acetylimidazole-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it back to imidazole or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Acetylimidazole-13C2 has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Acetylimidazole-13C2 involves its role as an acetylating agent. It transfers the acetyl group to nucleophilic sites on target molecules, such as amino acids in proteins or hydroxyl groups in polysaccharides . This acetylation process can alter the function and activity of the target molecules, making it a valuable tool in biochemical studies.
類似化合物との比較
1-Acetylimidazole-13C2 can be compared with other acetylimidazole derivatives, such as:
N-Acetylimidazole: Similar in structure but without the carbon-13 labeling, making it less useful for tracer studies.
1-Acetyl-3-alkylimidazolium iodides: These compounds have additional alkyl groups, which can alter their reactivity and solubility.
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications requiring precise tracking and quantification of metabolic pathways.
特性
分子式 |
C5H6N2O |
|---|---|
分子量 |
112.10 g/mol |
IUPAC名 |
1-imidazol-1-yl(1,2-13C2)ethanone |
InChI |
InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3/i1+1,5+1 |
InChIキー |
VIHYIVKEECZGOU-AEGZSVGQSA-N |
異性体SMILES |
[13CH3][13C](=O)N1C=CN=C1 |
正規SMILES |
CC(=O)N1C=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


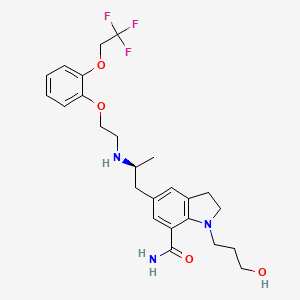
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)

![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13429811.png)
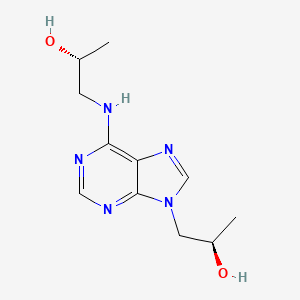
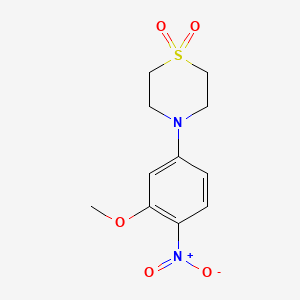

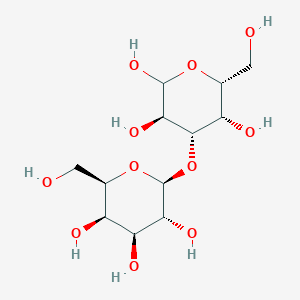
![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)

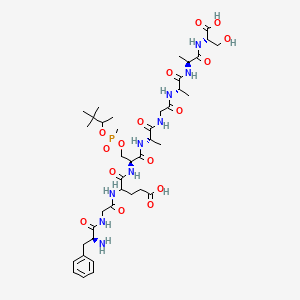
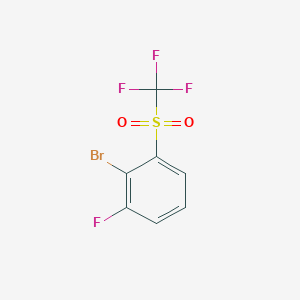
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
